molecular formula C28H23N3O4 B15084505 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate CAS No. 769152-33-2

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate

Cat. No.: B15084505
CAS No.: 769152-33-2
M. Wt: 465.5 g/mol
InChI Key: IIMHGMHWNISSBS-STBIYBPSSA-N
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Description

The compound 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate (hereafter referred to as the "target compound") is a structurally complex molecule characterized by a naphthyl-benzoate ester backbone, a carbohydrazonoyl linker, and a 4-toluidino-substituted oxoacetyl group. Key structural and physicochemical properties include:

  • Molecular Formula: C₂₈H₂₃N₃O₄ .
  • Monoisotopic Mass: 465.16940 Da .
  • SMILES: CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC(=C4)C .
  • Collision Cross-Section (CCS): Predicted CCS for [M+H]+ is 213.8 Ų, indicating moderate conformational flexibility in gas-phase analyses .

The 4-toluidino (para-methyl anilino) group contributes electron-donating effects, while the 3-methylbenzoate ester enhances lipophilicity.

Properties

CAS No.

769152-33-2

Molecular Formula

C28H23N3O4

Molecular Weight

465.5 g/mol

IUPAC Name

[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate

InChI

InChI=1S/C28H23N3O4/c1-18-10-13-22(14-11-18)30-26(32)27(33)31-29-17-24-23-9-4-3-7-20(23)12-15-25(24)35-28(34)21-8-5-6-19(2)16-21/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+

InChI Key

IIMHGMHWNISSBS-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the oxo(4-toluidino)acetyl intermediate: This step involves the reaction of 4-toluidine with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form the oxo(4-toluidino)acetyl intermediate.

    Carbohydrazonoyl linkage formation: The intermediate is then reacted with hydrazine or a hydrazine derivative to form the carbohydrazonoyl linkage.

    Coupling with 2-naphthyl 3-methylbenzoate: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-naphthyl 3-methylbenzoate under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like bromine or chlorine, nucleophilic reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may serve as a probe or marker in biological studies, particularly in the investigation of enzyme activities or protein interactions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and mode of action are necessary to elucidate its precise mechanism.

Comparison with Similar Compounds

Toluidino/Amino Group Modifications

Compound Substituent on Acetyl Group Molecular Formula Mass (Da) Key Differences
Target Compound 4-Toluidino (para-methyl) C₂₈H₂₃N₃O₄ 465.17 Baseline for comparison.
3-Toluidino Analog 3-Toluidino (meta-methyl) C₂₉H₂₅N₃O₆ 511.17 Meta-substitution reduces steric hindrance; additional 3,4-dimethoxy groups increase polarity.
4-Ethylphenyl Analog 4-Ethylphenylamino C₃₀H₂₇N₃O₄ ~505.20 Ethyl group enhances lipophilicity; potential for altered pharmacokinetics.
1-Naphthylamino Analog 1-Naphthylamino C₂₉H₂₂N₃O₄ 452.16 Bulkier aromatic group increases steric hindrance; CCS for [M+H]+ drops to 209.3 Ų .

Benzoate Ester Modifications

Compound Benzoate Substituent(s) Molecular Formula Key Differences
Target Compound 3-Methyl C₂₈H₂₃N₃O₄ Balanced lipophilicity.
2-Chlorobenzoate Analog 2-Chloro C₃₀H₂₀ClN₃O₄ Electron-withdrawing Cl reduces ester reactivity; higher molecular weight (521.97 Da).
2,4-Dichlorobenzoate Analog 2,4-Dichloro C₂₇H₁₉Cl₂N₃O₄ Increased electron withdrawal; CCS for [M+H]+ similar (213.8 vs. 216.3 Ų) .
4-Ethoxybenzenesulfonate Analog 4-Ethoxybenzenesulfonate C₂₄H₂₃N₃O₅S₂ Sulfonate group improves water solubility; molar mass increases to 497.59 Da.

Physicochemical and Structural Properties

Collision Cross-Section (CCS) Trends

Compound Adduct Predicted CCS (Ų) Implication
Target Compound [M+H]+ 213.8 Moderate size and flexibility.
1-Naphthylamino Analog [M+H]+ 209.3 Compact structure due to planar naphthyl group.
Ethoxy-Phenyl Analog [M+H]+ 216.3 Ethoxy group adds conformational bulk.

Molecular Weight and Solubility

  • The target compound (465.17 Da) is lighter than dichlorobenzoate (504.13 Da ) and brominated analogs (e.g., 510.60 Da in ).
  • Chlorine or bromine substituents reduce water solubility, as seen in related compounds with solubility <10 µg/mL .

Biological Activity

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is an organic compound with potential therapeutic applications. Its molecular structure suggests various biological activities, which have been the subject of recent research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C28_{28}H23_{23}N3_3O4_4
  • Molecular Weight: 465.5 g/mol
  • SMILES Notation: CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

The compound features a naphthyl moiety coupled with a hydrazone group, which is often associated with diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The hydrazone linkage is known to enhance the interaction with biological targets, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Properties: Some derivatives of hydrazones have shown significant antimicrobial activity. While specific data for this compound is limited, the structural characteristics suggest potential efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects: Compounds featuring similar functional groups have been reported to possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity: The presence of carbonyl and hydrazone groups may allow the compound to interact with specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Induction of Apoptosis: By activating apoptotic pathways in cancer cells, this compound could lead to cell death and reduced tumor growth.

Case Studies and Research Findings

While comprehensive literature on this specific compound is limited, related studies provide insights into its potential applications:

  • Study on Hydrazone Derivatives: Research has demonstrated that hydrazone derivatives can inhibit cancer cell proliferation. For instance, a study highlighted that certain hydrazones induce apoptosis in breast cancer cells through mitochondrial pathways .
  • Antimicrobial Testing: A related compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the naphthyl and hydrazone components may contribute to such effects .
  • Anti-inflammatory Investigations: Similar compounds have been evaluated for their ability to reduce inflammation in animal models by modulating the expression of inflammatory markers .

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+356.12410182.7
[M+Na]+378.10604191.3
[M+NH4]+373.15064186.6
[M+K]+394.07998187.0
[M-H]-354.10954185.2

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